molecular formula C13H9ClO2S B3049388 9H-fluorene-9-sulfonyl chloride CAS No. 20449-15-4

9H-fluorene-9-sulfonyl chloride

Cat. No. B3049388
CAS RN: 20449-15-4
M. Wt: 264.73 g/mol
InChI Key: USFBRRNXUMSLSM-UHFFFAOYSA-N
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Description

9H-fluorene-9-sulfonyl chloride is a chemical compound with the linear formula C13H9ClO2S . Its CAS Number is 20449-15-4 and it has a molecular weight of 264.732 .


Molecular Structure Analysis

The molecular structure of 9H-fluorene-9-sulfonyl chloride consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . Unfortunately, the exact 3D structure is not provided in the search results.

Scientific Research Applications

Catalysis and Chemical Reactions

9H-fluorene-9-sulfonyl chloride is utilized in various catalytic and chemical processes. For example, the palladium complex of a disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligand is an effective catalyst for aqueous Suzuki coupling reactions, demonstrating near quantitative formation of coupling products (Fleckenstein & Plenio, 2007). Additionally, fluorenes with an enamine moiety at the C-9 methylene bridge have been synthesized using a Rh-catalyzed denitrogenative cyclization method starting from 2-ethynylbiaryls and N-sulfonyl azides (Seo et al., 2015).

Photochemical Studies

The compound is also significant in photochemical studies. For instance, the quantum yield of singlet oxygen production by 9H-fluoren-9-one is sensitive to the solvent's nature, providing insights into the interaction of fluorene with micellar media and microemulsions (Martínez, Braun, & Oliveros, 2004).

Material Synthesis

In material science, 9H-fluorene-9-sulfonyl chloride is used for synthesizing various materials. For example, mono- and diacetyl-9H-fluorenes have been prepared using Friedel-Crafts acetylation of 9H-fluorene, which is crucial for understanding the reactivity-selectivity pattern in this process (Titinchi et al., 2008). Furthermore, the effects of different electron-withdrawing moieties on the photoelectric properties of fluorene-based dimers have been explored, highlighting their potential in organic light-emitting diode (OLED) applications (Yuan et al., 2020).

Fuel Cell Technology

In the field of fuel cell technology, novel sulfonated polyimides have been synthesized from derivatives of 9H-fluorene for application as polyelectrolytes, demonstrating good proton conductivity and potential for fuel cell applications (Guo et al., 2002).

Green Chemistry

9H-fluorene-9-sulfonyl chloride plays a role in promoting green chemistry. For instance, it has been used in the synthesis of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications, contributing to the development of more environmentally friendly energy sources (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis and Mechanisms

The compound is integral in understanding various chemical synthesis mechanisms. The unexpected formation of a sultine during the Friedel-Crafts sulfonylation of fluorene with 2,4,6-Triisopropylbenzenesulfonyl chloride is one such example, shedding light on reaction pathways and byproducts (Bugner, 1990).

Safety and Hazards

9H-fluorene-9-sulfonyl chloride may cause serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

9H-fluorene-9-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFBRRNXUMSLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306225
Record name 9H-fluorene-9-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-9-sulfonyl chloride

CAS RN

20449-15-4
Record name NSC174677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-fluorene-9-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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